Ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a precursor naphthyridine compound, followed by esterification to introduce the ethyl ester group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce alcohols, and oxidation can result in carboxylic acids or ketones .
Scientific Research Applications
Ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 6-iodo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Uniqueness
Ethyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 6-bromo-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-18-12(17)9-6-15(2)11-8(10(9)16)4-7(13)5-14-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNGKZNJPOEPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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